molecular formula C9H10F2N2O3 B13482219 4-(Difluoromethyl)-2-(1-methoxyethyl)pyrimidine-5-carboxylic acid

4-(Difluoromethyl)-2-(1-methoxyethyl)pyrimidine-5-carboxylic acid

Cat. No.: B13482219
M. Wt: 232.18 g/mol
InChI Key: DKHCBHJZHZOSOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Difluoromethyl)-2-(1-methoxyethyl)pyrimidine-5-carboxylic acid is a synthetic organic compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine and are known for their wide range of applications in medicinal chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Difluoromethyl)-2-(1-methoxyethyl)pyrimidine-5-carboxylic acid typically involves multi-step organic reactions. The starting materials are usually commercially available pyrimidine derivatives, which undergo various chemical transformations such as alkylation, fluorination, and carboxylation. The reaction conditions often include the use of strong bases, solvents like dimethyl sulfoxide (DMSO), and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring temperature, pressure, and reaction time ensures consistency and efficiency in production. Purification processes such as crystallization, distillation, and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethyl)-2-(1-methoxyethyl)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol

Scientific Research Applications

4-(Difluoromethyl)-2-(1-methoxyethyl)pyrimidine-5-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.

    Industry: The compound can be used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(Difluoromethyl)-2-(1-methoxyethyl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound binds and modulates their activity. The pathways involved might include inhibition of enzyme activity, alteration of signal transduction pathways, or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethyl)-2-(1-methoxyethyl)pyrimidine-5-carboxylic acid
  • 4-(Difluoromethyl)-2-(1-ethoxyethyl)pyrimidine-5-carboxylic acid
  • 4-(Difluoromethyl)-2-(1-methoxyethyl)pyridine-5-carboxylic acid

Uniqueness

4-(Difluoromethyl)-2-(1-methoxyethyl)pyrimidine-5-carboxylic acid is unique due to its specific substitution pattern on the pyrimidine ring. The presence of the difluoromethyl group and the methoxyethyl group imparts distinct chemical and physical properties, such as increased lipophilicity and potential for specific biological activity. These characteristics differentiate it from other similar compounds and make it a valuable molecule for various applications.

Properties

Molecular Formula

C9H10F2N2O3

Molecular Weight

232.18 g/mol

IUPAC Name

4-(difluoromethyl)-2-(1-methoxyethyl)pyrimidine-5-carboxylic acid

InChI

InChI=1S/C9H10F2N2O3/c1-4(16-2)8-12-3-5(9(14)15)6(13-8)7(10)11/h3-4,7H,1-2H3,(H,14,15)

InChI Key

DKHCBHJZHZOSOD-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC=C(C(=N1)C(F)F)C(=O)O)OC

Origin of Product

United States

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